7-chloro-4-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-chloro-4-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-24-14-5-3-2-4-12(14)18-20-16(26-21-18)9-22-13-7-6-11(19)8-15(13)25-10-17(22)23/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAYFLJMHYGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves coupling a substituted 1,2,4-oxadiazole moiety with a benzoxazinone core. A representative method includes reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at room temperature for 16–18 hours . This method yields the target compound after purification via column chromatography.
Q. Which spectroscopic techniques are essential for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., C=N at ~1596 cm⁻¹, C-Cl at ~702 cm⁻¹) .
- ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 6.86–7.26 ppm, methoxy groups at δ ~3.3 ppm) .
- Mass spectrometry (EI-MS) : Verifies molecular ion peaks (e.g., [M+1]⁺ at m/z 419) .
Q. What are the critical structural features influencing reactivity?
The benzoxazinone core and 1,2,4-oxadiazole ring contribute to electronic and steric effects. The chloro and methoxy substituents modulate electron density, affecting nucleophilic/electrophilic reactivity and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields?
- Catalyst screening : Replace Cs₂CO₃ with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Solvent effects : Test polar aprotic solvents like acetonitrile for faster kinetics.
- Temperature modulation : Elevated temperatures (50–60°C) may accelerate coupling but require monitoring for decomposition .
Q. How are discrepancies in elemental analysis data resolved?
Discrepancies (e.g., calculated C: 63.15% vs. found C: 63.08% in similar compounds ) are addressed by:
- Repurification : Recrystallization or preparative HPLC.
- Alternative techniques : High-resolution mass spectrometry (HRMS) or combustion analysis for precise C/H/N quantification.
Q. What computational methods aid in structural elucidation?
- DFT calculations : Predict NMR chemical shifts and optimize geometry.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous benzoxazinone derivatives (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one ).
Q. How is the reaction mechanism for oxadiazole formation probed?
- Intermediate trapping : Use LC-MS to detect nitrile imine intermediates during cyclization.
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-determining steps .
Q. What strategies identify regioisomeric byproducts?
- 2D NMR (COSY, HSQC) : Differentiate regioisomers via coupling patterns.
- Chromatography : Employ chiral columns or HPLC with UV/vis detection for separation .
Notes
- Recent synthetic methods (up to 2023) emphasize green chemistry and catalytic efficiency .
- Structural analogs (e.g., 4-(2-chlorobenzylidene)-oxazol-5-one) provide insights into substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
